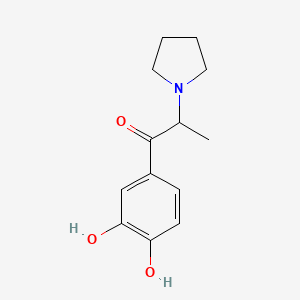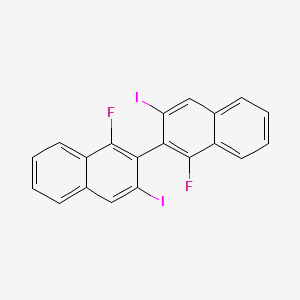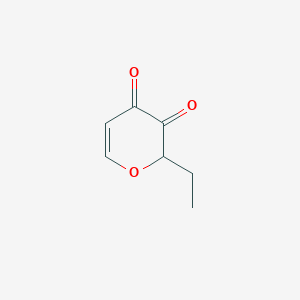![molecular formula C21H17N3O2S B12609900 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- CAS No. 648420-40-0](/img/structure/B12609900.png)
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[[5-(2-pyridinyl)-2-thienyl]methyl]- is a complex organic compound that features a urea functional group attached to a naphthalene ring, a pyridine ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the initial formation of the urea backbone, followed by the introduction of the naphthalene, pyridine, and thiophene substituents through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and reproducibility. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Urea derivatives: Compounds with similar urea backbones but different substituents.
Naphthalene derivatives: Compounds with naphthalene rings and various functional groups.
Pyridine derivatives: Compounds with pyridine rings and different substituents.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. Comparing its activity and properties with those of similar compounds can highlight its potential advantages and applications.
Propiedades
Número CAS |
648420-40-0 |
|---|---|
Fórmula molecular |
C21H17N3O2S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-pyridin-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C21H17N3O2S/c25-15-8-7-14-4-3-6-18(17(14)12-15)24-21(26)23-13-16-9-10-20(27-16)19-5-1-2-11-22-19/h1-12,25H,13H2,(H2,23,24,26) |
Clave InChI |
OZEFIEFOFDLOMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
propanedinitrile](/img/structure/B12609867.png)



![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)

![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
